molecular formula C16H24N2O4S B2931388 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide CAS No. 954655-60-8

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Cat. No. B2931388
CAS RN: 954655-60-8
M. Wt: 340.44
InChI Key: XRWFXHLBUIGDSE-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide, commonly known as EPMS, is a chemical compound that has shown potential for use in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Sulfonamides, like N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide, are utilized as intermediates in chemical syntheses to confer water solubility and anionic character to molecules. For example, Fadda et al. (2016) synthesized novel functionalized N-sulfonates with potential antimicrobial and antifungal activities. These compounds showed moderate to high activity against various microorganisms, highlighting the role of sulfonamides in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Drug Metabolism and Biocatalysis

The sulfonamide compound's metabolic pathways and transformations are key research areas, particularly their biocatalysis applications. Zmijewski et al. (2006) demonstrated the use of microbial-based systems for producing mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the structural characterization of these metabolites. This approach aids in understanding drug metabolism and developing analytical standards for clinical investigations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Materials Science: Polymers and Membranes

In materials science, sulfonamide derivatives are instrumental in synthesizing novel polymers and membranes. Kim et al. (2008) synthesized sulfonated poly(arylene ether sulfone)s with excellent properties for fuel cell applications, such as high proton conductivity. These materials, thanks to their sulfonated side chains, show promise as efficient polyelectrolyte membranes (Kim, Robertson, & Guiver, 2008).

Surface Chemistry and Surfactants

Sulfonamides are also explored in surface chemistry, where their unique properties are applied to create surfactants with specific behaviors. Yoshimura et al. (2006) synthesized sulfobetaine-type zwitterionic gemini surfactants, demonstrating their distinct physicochemical properties and potential applications in formulations requiring specific surface activity (Yoshimura, Ichinokawa, Kaji, & Esumi, 2006).

Mechanism of Action

Target of Action

It is a sulfonamide derivative , a group of compounds known to interact with various proteins and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown. As a sulfonamide derivative, it may inhibit certain enzymes, preventing them from performing their normal functions

Result of Action

Based on its classification as a sulfonamide, it may inhibit certain enzymes, leading to changes in cellular processes

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-9-23(20,21)17-11-13-10-16(19)18(12-13)14-5-7-15(8-6-14)22-4-2/h5-8,13,17H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWFXHLBUIGDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

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